molecular formula C20H18N2O3S B2859375 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide CAS No. 922822-93-3

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2859375
CAS No.: 922822-93-3
M. Wt: 366.44
InChI Key: ZGSPNCOHOOXEQB-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a benzodioxol moiety and at the 2-position with an acetamide group bearing a 2,4-dimethylphenyl substituent. The benzodioxol (1,3-benzodioxole) group is known for its electron-rich aromatic system, which can enhance binding interactions in biological systems, while the thiazole ring contributes to metabolic stability and bioavailability.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-12-3-4-14(13(2)7-12)9-19(23)22-20-21-16(10-26-20)15-5-6-17-18(8-15)25-11-24-17/h3-8,10H,9,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSPNCOHOOXEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with appropriate carboxylic acid derivatives. The benzo[d][1,3]dioxole moiety can be introduced through a nucleophilic substitution reaction, while the 2,4-dimethylphenyl group is often attached via a Friedel-Crafts acylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide exhibits significant anticancer activity. Preliminary studies suggest that it may inhibit specific cellular pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have been shown to act as cyclin-dependent kinase 2 (CDK2) inhibitors, which are crucial in regulating the cell cycle.

A study by Samar et al. highlighted that derivatives of thiazole exhibited potent CDK2 inhibitory activity. Among these derivatives, some demonstrated enhanced antiproliferative effects against various cancer cell lines, indicating the potential of thiazole-based compounds in cancer therapy .

Compound Activity Effect
This compoundCDK2 InhibitionSignificant antiproliferative effects
Similar Thiazole DerivativesAnticancerInduces apoptosis and cell cycle arrest

Antimicrobial Effects

Additionally, this compound has shown promise as an antimicrobial agent. Its structural components are known to enhance biological activity through mechanisms such as enzyme inhibition or modulation of signaling pathways related to microbial resistance. The thiazole derivatives have been recognized for their diverse biological activities, including neuroprotective effects and anti-inflammatory capabilities .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly influence the biological activity of thiazole derivatives. For example:

  • Substituents at specific positions on the phenyl rings can enhance or diminish anticancer activity.
  • Electron-withdrawing groups generally increase potency compared to electron-donating groups.

This information is crucial for guiding future synthetic efforts aimed at developing more effective derivatives.

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The thiazole ring and the benzo[d][1,3]dioxole moiety are key structural features that contribute to its biological activity. These interactions can modulate various cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

2-(Benzo[d][1,3]dioxol-5-yl)-N-Substituted-2-Oxoacetamides ()

A series of 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamides (4p–4u) were synthesized via silver-catalyzed decarboxylative acylation. These compounds vary in the N-substituent, including 4-methoxyphenyl (4p), 4-fluorophenyl (4q), and 2,6-dimethylphenyl (4r). Key differences from the target compound include:

  • Structural motif : The target compound has a thiazole-linked benzodioxol, whereas these derivatives feature a ketone adjacent to the benzodioxol.
  • The target compound’s 2,4-dimethylphenyl group may confer higher hydrophobicity compared to polar groups like methoxy or fluorine .

ASN90 ()

ASN90, (S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide, is an O-GlcNAcase inhibitor. Key comparisons:

  • Heterocycle : ASN90 uses a thiadiazole ring, while the target compound employs thiazole. Thiadiazoles often exhibit stronger hydrogen-bonding capacity.
  • Substituents : ASN90 includes a piperazine-ethyl group, enhancing solubility and target engagement, whereas the target compound’s 2,4-dimethylphenyl may prioritize lipophilicity .

Thiazole-Based Acetamides

TPA-Benzothiazole Derivatives ()

Compounds like N-(4-(benzo[d]thiazol-2-yl)-phenyl)-N-phenylbenzenamine (1) incorporate benzothiazole with triphenylamine (TPA) groups. These exhibit temperature-dependent fluorescence switching. Comparisons:

  • Functionality : The target compound lacks the TPA moiety, suggesting divergent applications (e.g., therapeutic vs. optical).
  • Substituent effects : The 2,4-dimethylphenyl group in the target compound may reduce π-π stacking compared to TPA’s planar structure .

Antimicrobial Acetamides ()

Compounds 47–50 (e.g., 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) show gram-positive antibacterial and antifungal activity. Key distinctions:

  • Linkage : These compounds use sulfonyl-piperazine spacers, whereas the target compound directly links acetamide to thiazole.

Structural Analogues with Varied Heterocycles

Pyrrolidine Derivatives ()

ABT-627 (a pyrrolidine-based compound) includes benzodioxol and acetamide groups but within a pyrrolidine-carboxylic acid framework. Comparisons:

  • Rigidity : The pyrrolidine ring introduces conformational constraints absent in the thiazole-based target compound.
  • Bioactivity : ABT-627 is an endothelin receptor antagonist, highlighting how heterocycle choice dictates target specificity .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring and a benzo[d][1,3]dioxole moiety. Its molecular formula is C16H16N2O3SC_{16}H_{16}N_2O_3S, with a molecular weight of approximately 320.37 g/mol. The unique arrangement of functional groups contributes to its biological activity.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in assays conducted on lung cancer cell lines (A549, HCC827, and NCI-H358), the compound showed IC50 values indicating potent antiproliferative effects:

Cell LineIC50 (μM)
A5496.26 ± 0.33
HCC8276.48 ± 0.11
NCI-H35820.46 ± 8.63

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against various bacterial strains, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Antimalarial Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promising results in antimalarial assays. The compound demonstrated low IC50 values against Plasmodium falciparum, indicating its potential as a therapeutic candidate for malaria treatment.

The biological activities of this compound are believed to stem from its interaction with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
  • DNA Interaction : Some studies suggest that it could bind to DNA, potentially interfering with replication and transcription processes .
  • Membrane Disruption : Its antimicrobial activity may result from disrupting bacterial membrane integrity or inhibiting critical metabolic functions within microbial cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis and Evaluation : A series of derivatives were synthesized to explore structure-activity relationships (SAR). Modifications in the thiazole or benzo[d][1,3]dioxole moieties led to enhanced biological activities in certain derivatives.
  • In Vivo Studies : Preliminary in vivo studies have indicated that selected derivatives exhibit favorable pharmacokinetic profiles and reduced toxicity compared to traditional chemotherapeutics .

Q & A

Q. Analytical techniques :

  • Spectroscopy : 1H^1 \text{H}-NMR (δ 6.8–7.4 ppm for aromatic protons), 13C^{13} \text{C}-NMR (C=O at ~170 ppm), and IR (amide I band at ~1650 cm1^{-1}) .
  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity and degradation products under stress conditions (pH 1–13, 40–60°C) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 409.12) .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Q. Key structural features influencing activity :

  • Thiazole ring : Critical for π-π stacking with biological targets. Substitution at C4 (e.g., benzo[d][1,3]dioxol-5-yl) enhances lipophilicity and target affinity .
  • Acetamide side chain : The 2,4-dimethylphenyl group improves metabolic stability compared to unsubstituted analogs .
  • Electron-withdrawing groups : Fluorine or chlorine on the benzene ring (as in analogs) increases reactivity and binding to enzymes like kinases .
    Methodology : Compare bioactivity of derivatives (e.g., anti-inflammatory IC50_{50} values) using MTT assays on RAW 264.7 cells and molecular docking simulations (AutoDock Vina) .

Advanced: What experimental strategies resolve contradictions in reported biological data?

Q. Common discrepancies :

  • Variability in IC50_{50} values : May arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (serum concentration, incubation time).
  • Off-target effects : Use orthogonal assays (e.g., SPR for binding kinetics, CRISPR knockouts) to validate target specificity .
    Case study : If a study reports anti-cancer activity but another shows cytotoxicity in normal cells, perform transcriptomic profiling (RNA-seq) to identify pathways affected and validate with selective inhibitors .

Advanced: How to design mechanistic studies for its potential anti-inflammatory activity?

Q. In vitro models :

  • NF-κB inhibition : Luciferase reporter assays in LPS-stimulated macrophages .
  • Cytokine profiling : ELISA for TNF-α, IL-6, and IL-1β in supernatants .
    In vivo models :
  • Murine colitis : Administer compound (10–50 mg/kg, oral) and assess colon histopathology and myeloperoxidase activity .
    Mechanistic tools : Western blotting for COX-2 and iNOS expression; pharmacodynamic studies to correlate plasma levels with efficacy .

Advanced: How to address low aqueous solubility in preclinical development?

Q. Formulation strategies :

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG 400 to enhance solubility (test via shake-flask method) .
  • Nanoformulations : Prepare PLGA nanoparticles (100–200 nm, PDI <0.2) and assess release kinetics in PBS (pH 7.4) .
    Analytical validation : DSC/TGA for stability, DLS for particle size, and in vitro dissolution testing .

Advanced: What computational methods predict off-target interactions?

Q. Tools :

  • Molecular docking : Use Glide or GOLD to screen against Pharmaprojects or ChEMBL databases .
  • Machine learning : Train QSAR models on PubChem bioassay data (e.g., AID 1259351) to predict toxicity .
    Validation : Compare predictions with experimental data from kinase profiling panels (e.g., DiscoverX) .

Basic: What are the compound’s stability profiles under varying storage conditions?

Q. Stability studies :

  • Thermal stability : Store at 4°C (long-term) vs. 25°C (accelerated); monitor degradation via HPLC over 6 months .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify photodegradants (e.g., benzoquinone derivatives) .

Advanced: How do structural analogs inform the compound’s therapeutic potential?

Q. Notable analogs :

CompoundModificationBioactivity
Fluorine-substitutedC4-F on benzene2× higher kinase inhibition
Propanamide variantExtended side chainImproved oral bioavailability
Synthetic guidance : Prioritize analogs with ClogP <5 and topological polar surface area (TPSA) 80–100 Ų for CNS penetration .

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